molecular formula C22H24F2N6O B13629316 1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine

1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine

Cat. No.: B13629316
M. Wt: 426.5 g/mol
InChI Key: FFPKLWZJRGFUEJ-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine involves multiple steps, including the formation of the triazole ring and the introduction of the difluorophenyl and oxetane groups. The synthetic route typically starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The difluorophenyl group is then introduced through a substitution reaction, followed by the addition of the oxetane and piperazine groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer treatment, the compound may interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

Properties

Molecular Formula

C22H24F2N6O

Molecular Weight

426.5 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-N-[3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C22H24F2N6O/c1-15-6-18(11-19(7-15)28-2-4-29(5-3-28)21-12-31-13-21)26-22-25-14-30(27-22)20-9-16(23)8-17(24)10-20/h6-11,14,21H,2-5,12-13H2,1H3,(H,26,27)

InChI Key

FFPKLWZJRGFUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)C3COC3)NC4=NN(C=N4)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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